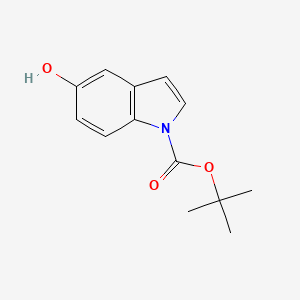

N-Boc-5-Hydroxyindole

Overview

Description

N-Boc-5-Hydroxyindole is a derivative of indole, a heterocyclic compound with a wide range of applications in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactivity of related N-Boc-protected indoles and hydroxyindoles, which can be extrapolated to understand the properties and potential synthetic routes for this compound.

Synthesis Analysis

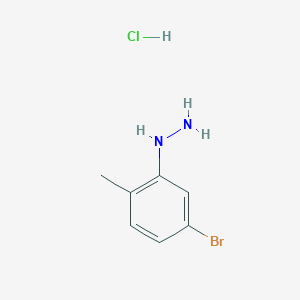

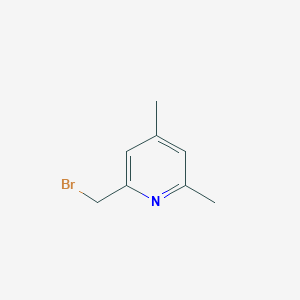

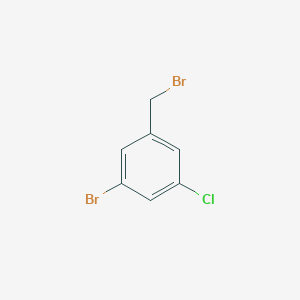

The synthesis of N-Boc-protected indoles can be achieved through various methods. One approach is the electrophilic amination of amino acids and their derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, as described in the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids . Another method involves the intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions to form N-hydroxyindoles, which could potentially be further modified to introduce a Boc-protecting group .

Molecular Structure Analysis

The molecular structure of this compound would consist of an indole core with a hydroxy group at the 5-position and a Boc-protected amine. The presence of the Boc group would influence the reactivity of the molecule, particularly in terms of its resistance to acidic conditions typically used to deprotect amines. The steric bulk of the Boc group could also affect the molecule's conformation and its ability to participate in certain chemical reactions.

Chemical Reactions Analysis

N-Boc-protected indoles can participate in a variety of chemical reactions. For instance, the vinylogous Mukaiyama-type Mannich addition of silyloxyindoles to N-Boc imines leads to the formation of chiral α-alkylidene-δ-amino-2-oxindole products . This demonstrates the utility of N-Boc-protected indoles in constructing complex, chiral indole-based scaffolds. Additionally, the reactivity of N-Boc-protected indoles with boron compounds, as seen in the generation of zwitterionic species with N-methylindole, suggests potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the hydroxy and Boc-protected amine groups. The hydroxy group would contribute to the molecule's polarity and potential for hydrogen bonding, affecting its solubility in various solvents. The Boc group would increase the molecule's steric bulk and molecular weight, potentially affecting its boiling point, melting point, and overall stability. The presence of the Boc group would also render the amine less nucleophilic and more resistant to deprotection under non-harsh conditions.

Scientific Research Applications

Synthetic Applications

Convergent Synthesis Approach A study by Laporte et al. (2013) introduced a convergent synthesis method for 3,4-disubstituted 5-hydroxyindoles, which are useful for synthetic and biological applications. This method employs microwave heating to initiate an intramolecular [4 + 2]-cycloaddition, followed by a sequence of fragmentation, aromatization, and N-Boc deprotection, achieving yields ranging from 15 to 74% (Laporte, Hong, Xu, & Wipf, 2013).

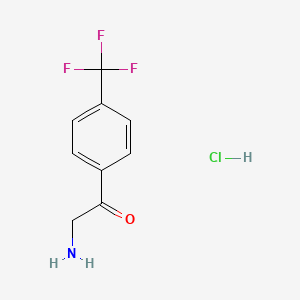

Organocatalytic Asymmetric Synthesis Shan et al. (2016) developed a highly efficient asymmetric Mannich reaction using 3-monosubstituted 3-aminooxindoles/3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines. This process, catalyzed by chiral bifunctional thiourea-tertiary amine, yields a variety of vicinal oxindole-diamines/amino alcohols with up to 99% yields and excellent enantioselectivities (Shan et al., 2016).

Biological Applications

Fluorophore for Protein Analysis Robinson et al. (2009) explored the absorption and emission spectrum of 5-hydroxyindole, highlighting its role as a fluorophore for the non-natural amino acid 5-hydroxytryptophan. This compound is of interest for probing protein structure, dynamics, and function, with studies demonstrating its effectiveness across different solvents (Robinson et al., 2009).

Enhancing Neurotransmitter Release Research by Zwart et al. (2002) found that 5-hydroxyindole can potentiate human alpha 7 nicotinic acetylcholine receptor-mediated responses, significantly enhancing acetylcholine-induced glutamate release in cerebellar slices. This suggests a potential application in neurological research and therapy (Zwart et al., 2002).

EZH2 Inhibition for Antiproliferative Effects Du et al. (2020) utilized 5-hydroxyindole derivatives to synthesize EZH2 inhibitors, demonstrating significant inhibitory activity against K562 cells. This research presents a pathway to designing potent EZH2 inhibitors for cancer therapy applications (Du et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-Boc-5-Hydroxyindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut.

Mode of Action

This compound, also known as 5-Hydroxyindole (5-HI), interacts with its targets by activating the L-type calcium channels . This activation results in an acceleration of gut contractility .

Biochemical Pathways

This compound is metabolized from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) by a wide variety of gut bacteria via the tryptophanase (TnaA) enzyme . This metabolic pathway is a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Pharmacokinetics

It is known that the production of 5-hi is inhibited upon ph reduction in in vitro studies . This suggests that the compound’s bioavailability may be influenced by the pH level of the environment.

Result of Action

The activation of L-type calcium channels by 5-HI leads to a significant acceleration of the total gut transit time (TGTT) when administered orally in rats . Moreover, 5-HI stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action of this compound is influenced by environmental factors such as the pH level of the gut. As mentioned earlier, the production of 5-HI is inhibited upon pH reduction . This suggests that the compound’s action, efficacy, and stability may be affected by changes in the gut environment.

Safety and Hazards

Future Directions

The use of electrochemistry in small-molecule synthesis has experienced a renaissance over the past few decades . The eCLIC reaction, for instance, has potential applications in the site-specific labelling of various recombinant proteins . Furthermore, the role of bacterial metabolism in altering gut motility suggests potential for microbiota-targeted interventions .

properties

IUPAC Name |

tert-butyl 5-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYKCHJFIWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626733 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

434958-85-7 | |

| Record name | tert-Butyl 5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)